Oxanosine vs. ddI: Synergistic HIV Inhibition in CEM Cells
Oxanosine exhibits a unique, concentration-dependent synergistic antiviral effect against HIV when combined with 2',3'-dideoxyinosine (ddI). While oxanosine alone shows no effect on HIV replication at concentrations up to 100 µg/mL, its combination with ddI significantly enhances viral inhibition [1]. This synergistic effect is a key differentiator from other nucleoside analogs, which often exhibit simple additive effects or toxicity when combined [1].
| Evidence Dimension | Inhibition of HIV replication (in vitro) |
|---|---|
| Target Compound Data | No effect up to 100 µg/mL alone; synergistic inhibition with ddI. |
| Comparator Or Baseline | 2',3'-dideoxyinosine (ddI) |
| Quantified Difference | Synergy observed; oxanosine alone is inactive, but enhances ddI activity. |
| Conditions | HIV-1 IIIB infected CEM cells; RT activity assay. |
Why This Matters
This unique synergy profile makes oxanosine a valuable tool compound for studying combination antiretroviral therapies and investigating non-canonical mechanisms of viral inhibition.
- [1] Nakamura, M., et al. (2005). Synergistic anti-viral effect of oxanosine and ddI against human immunodeficiency virus. Biomedicine & Pharmacotherapy, 59(1-2), 47-50. View Source
